Methylideneberyllium

Description

Contextualization of Beryllium in Organometallic Chemistry

Beryllium, the lightest of the alkaline earth metals in Group 2 of the periodic table, exhibits chemical behavior that distinguishes it from its heavier congeners. wikipedia.orgrsc.org Its small atomic size and high charge density result in a relatively high electronegativity (1.57 on the Pauling scale), leading to the formation of compounds with significant covalent character. rsc.org This is in contrast to the more ionic nature of organometallic compounds of magnesium and other heavier alkaline earth metals. rsc.org

The organometallic chemistry of beryllium is characterized by compounds such as dialkylberyllium and diarylberyllium, which are typically prepared through transmetallation or by reacting beryllium chloride with organolithium or Grignard reagents. wikipedia.org Unlike the polymeric structures often seen in solid-state beryllium halides, organoberyllium compounds can exist as monomers, dimers, or larger aggregates depending on the steric bulk of the organic ligands. wikipedia.orgwikipedia.org The unique properties of beryllium also lead to interesting structural motifs, such as the sandwich compound beryllocene (Cp₂Be). wikipedia.org

Significance of Computational Approaches in Organoberyllium Research

The inherent difficulties and dangers associated with the experimental handling of beryllium compounds have made computational chemistry an indispensable tool for researchers. latrobe.edu.aulatrobe.edu.au Theoretical methods, such as ab initio calculations and density functional theory (DFT), allow for the detailed investigation of molecular properties without the risks of laboratory synthesis. latrobe.edu.aursc.org These computational approaches enable the prediction of molecular geometries, vibrational frequencies, and electronic structures with a high degree of accuracy. rsc.org

For highly reactive or transient species, which may be difficult or impossible to isolate and characterize experimentally, computational studies can provide invaluable insights into their existence, stability, and potential reactivity. latrobe.edu.au In the realm of organoberyllium chemistry, theoretical predictions have not only complemented existing experimental data but have also guided synthetic efforts by identifying promising target molecules and reaction pathways. latrobe.edu.au The synergy between theory and experiment has been crucial in advancing the understanding of bonding in these systems, which can range from simple covalent interactions to more complex dative bonds. rsc.org

Historical Overview of Theoretical Studies on Methylideneberyllium

This compound (CH₂Be) is a simple, yet fundamentally important, hypothetical molecule that has been a subject of theoretical interest. While extensive experimental data on this specific compound is scarce due to its predicted high reactivity, it has served as a valuable model system for computational chemists.

Early theoretical investigations into organoberyllium compounds often focused on more stable species like dimethylberyllium. acs.org However, the advancement of computational methods allowed for the study of more exotic molecules like this compound. These studies have been instrumental in predicting its fundamental properties.

Structure

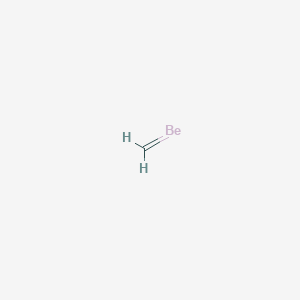

2D Structure

Properties

CAS No. |

55169-84-1 |

|---|---|

Molecular Formula |

CH2Be |

Molecular Weight |

23.039 g/mol |

IUPAC Name |

methylideneberyllium |

InChI |

InChI=1S/CH2.Be/h1H2; |

InChI Key |

PNQWOEUQCJQREX-UHFFFAOYSA-N |

Canonical SMILES |

[Be]=C |

Origin of Product |

United States |

Computational Methodologies for Methylideneberyllium Investigations

Advanced Computational Techniques for Methylideneberyllium Systems

Multireference Methods for Electronic States

Single-reference methods, such as Hartree-Fock and many standard Density Functional Theory (DFT) approaches, approximate the electronic wavefunction with a single Slater determinant. barbatti.org While computationally efficient, this approximation can be inadequate for systems exhibiting significant static (or strong) correlation. barbatti.orguni-stuttgart.de Static correlation arises when two or more electronic configurations (determinants) are close in energy and contribute significantly to the description of the electronic state. uba.ar This is often the case in molecules with stretched bonds, transition metal complexes, and, relevant to CH₂Be, molecules with near-degenerate orbitals. barbatti.orguba.ar

For an accurate description of the ground and excited electronic states of this compound, multireference (MR) methods are essential. barbatti.orguni-stuttgart.de These methods begin with a reference wavefunction that is a linear combination of multiple determinants, thereby accounting for static correlation from the outset. barbatti.orgstackexchange.com

A common starting point for MR calculations is the Complete Active Space Self-Consistent Field (CASSCF) method. barbatti.orgstackexchange.com In a CASSCF calculation, the molecular orbitals are partitioned into three spaces: inactive (doubly occupied in all reference determinants), active (orbitals and electrons that are allowed to rearrange to generate all possible determinants within that space), and virtual (unoccupied in all reference determinants). The selection of the active space is crucial and requires careful consideration of the chemical problem. For CH₂Be, the active space would typically include the π and π* orbitals of the C=Be bond.

Following a CASSCF calculation, which provides a good qualitative description of the electronic states, dynamic correlation is typically included through subsequent calculations. Dynamic correlation refers to the instantaneous repulsion between electrons. Two prominent post-CASSCF methods are:

Multireference Configuration Interaction (MRCI): This method builds upon the CASSCF reference wavefunction by generating single and double excitations from all the reference determinants. wikipedia.orgru.nl This results in a more accurate description of both ground and excited states. wikipedia.org The MRCI method, particularly when including single and double excitations (MRCISD), provides a balanced description of correlation effects. wikipedia.org

Multireference Perturbation Theory (e.g., CASPT2): This approach applies second-order perturbation theory to the CASSCF wavefunction to account for dynamic correlation. CASPT2 is often a computationally less expensive alternative to MRCI while still providing accurate results for excitation energies and potential energy surfaces. barbatti.orguni-stuttgart.de

The application of these multireference methods allows for the detailed investigation of the potential energy surfaces of this compound's various electronic states, including the characterization of key features like conical intersections, which are critical for understanding photochemical and photophysical processes. uni-stuttgart.de

Table 1: Comparison of Key Multireference Methods

| Method | Description | Primary Use in CH₂Be Studies |

| CASSCF | Optimizes both the orbitals and the CI coefficients for a wavefunction constructed from a full CI within a selected "active space" of orbitals. uba.arstackexchange.com | Provides a zero-order description of the electronic states, essential for systems with strong static correlation. barbatti.org |

| MRCI | Expands the wavefunction using configurations generated by exciting electrons from a multiconfigurational reference wavefunction (often from CASSCF). wikipedia.orgru.nl | Accurately calculates potential energy surfaces and properties of ground and excited states. uni-stuttgart.de |

| CASPT2 | Adds dynamic correlation to a CASSCF wavefunction using second-order perturbation theory. barbatti.org | A computationally efficient method for obtaining accurate energy differences between electronic states. barbatti.orguni-stuttgart.de |

Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches (if applicable theoretically)

Hybrid QM/MM methods are a class of computational techniques that combine the accuracy of quantum mechanics (QM) with the efficiency of molecular mechanics (MM). mdpi.com In this approach, the system is partitioned into a small, electronically significant region (the QM region) and a larger, surrounding environment (the MM region). mdpi.com The QM region is treated with a high-level quantum mechanical method, while the MM region is described by a classical force field. mdpi.commdpi.com

The primary advantage of QM/MM methods is their ability to model very large molecular systems, such as enzymes or molecules in solution, where a full QM treatment would be computationally prohibitive. mdpi.comnsf.gov The interaction between the QM and MM regions is a critical aspect of the methodology, with different embedding schemes (e.g., mechanical, electrostatic, polarizable) offering varying levels of accuracy. mdpi.com

For an isolated, small molecule like this compound in the gas phase, the direct application of QM/MM methods is not conventional. The entire molecule is the region of interest, and its small size allows for a full, high-level QM treatment without the need for partitioning.

Theoretically, however, one could conceive of scenarios where a QM/MM approach might be applied to study this compound. For instance:

Solvation Studies: To investigate the properties of CH₂Be in a solvent, the CH₂Be molecule could be defined as the QM region, and the surrounding solvent molecules as the MM region. This would allow for the study of solvent effects on its electronic structure and reactivity.

Interactions with Surfaces or Larger Molecules: If studying the interaction of this compound with a surface or within a larger non-covalently bound complex, a QM/MM approach could be employed. CH₂Be would constitute the QM region, while the larger entity would be the MM region. This would be particularly useful if the electronic structure of the larger system is not expected to change significantly upon interaction.

While theoretically applicable in these specific contexts, research focused solely on the intrinsic properties of the CH₂Be molecule itself would rely on the full QM methodologies described in the previous section. The power of QM/MM lies in its application to complex environments, a situation not typically encountered in foundational studies of this specific small molecule. mdpi.comwhiterose.ac.uk

Electronic Structure and Bonding Analysis of Methylideneberyllium

Characterization of the Beryllium-Carbon Bond in Methylideneberyllium

The bond between beryllium and carbon in this compound is a focal point of its chemistry, exhibiting characteristics that are not fully captured by simple bonding models.

Examination of Double Bond Character

The beryllium-carbon bond in this compound is best described as having significant double bond character. This arises from the presence of both a sigma (σ) bond and a pi (π) bond between the two atoms. Theoretical studies, including ab initio and Density Functional Theory (DFT) calculations, have been employed to elucidate this bonding. numberanalytics.comphenix-online.org The formation of a π bond, in addition to the primary σ bond, leads to a shorter and stronger interaction than what would be expected for a single Be-C bond.

The concept of bond order, which quantifies the number of chemical bonds between two atoms, is a useful metric here. For this compound, the bond order of the Be-C bond is calculated to be greater than one, approaching a value of two, which is indicative of a double bond. libretexts.orgchembook.org This is consistent with the observed bond length, which is shorter than a typical Be-C single bond. Generally, a higher bond order corresponds to a shorter bond length and greater bond stability. libretexts.org

Electron Density Distribution Analysis

Analysis of the electron density distribution provides a visual and quantitative picture of the bonding in this compound. Electron density maps, which can be generated from the wavefunctions obtained through computational chemistry, illustrate the accumulation of electron density in the internuclear region between beryllium and carbon. olexsys.orgrcsb.orgman.poznan.pl

In the case of the Be-C bond, the electron density is not only concentrated along the internuclear axis (characteristic of a σ bond) but also shows significant density above and below this axis. This off-axis electron density is the hallmark of a π bond, confirming the double bond character of the Be-C interaction. Furthermore, the distribution is not symmetrical, reflecting the difference in electronegativity between beryllium and carbon, leading to a polar covalent bond with a partial positive charge on the beryllium atom and a partial negative charge on the carbon atom.

Orbital Interactions and Hybridization in this compound

The nature of the beryllium-carbon bond can be further understood by examining the interactions of atomic orbitals and the concept of hybridization.

Valence Bond Theory Interpretations of Be-C Bonding

Valence Bond (VB) theory describes covalent bond formation as the overlap of atomic orbitals. libretexts.orgolexsys.orgcam.ac.uk In this compound, the bonding can be conceptualized as follows:

Sigma (σ) Bond: A σ bond is formed by the head-on overlap of a hybridized orbital from beryllium and a hybridized orbital from carbon.

Pi (π) Bond: A π bond is formed by the side-on overlap of unhybridized p-orbitals, one from beryllium and one from carbon.

According to VB theory, the extent of orbital overlap determines the strength of the bond. libretexts.org The combination of both σ and π overlap results in a strong beryllium-carbon double bond.

Molecular Orbital Theory Descriptions of Bonding Interactions

Molecular Orbital (MO) theory provides a more delocalized picture of bonding, where atomic orbitals combine to form molecular orbitals that span the entire molecule. wikipedia.orglibretexts.orgyoutube.com For this compound, the atomic orbitals of beryllium and the CH₂ fragment combine to form a set of bonding and antibonding molecular orbitals.

The key bonding interactions in the MO diagram of CH₂Be would show:

A σ bonding orbital, resulting from the constructive interference of atomic orbitals along the Be-C axis.

A π bonding orbital, formed from the combination of p-orbitals perpendicular to the molecular plane.

The filling of these molecular orbitals with valence electrons results in a net bond order greater than one, confirming the presence of a double bond. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining the molecule's reactivity.

Role of Beryllium Hybridization (e.g., sp Hybridization)

To form the geometry and bonding observed in this compound, the beryllium atom is considered to undergo hybridization. In a linear molecule like BeH₂, beryllium is described as sp hybridized. chembook.orgrcsb.org For this compound, which has a planar geometry, the beryllium atom is also thought to adopt a form of sp hybridization.

In its ground state, beryllium has a 2s² electron configuration. To form two covalent bonds, one of the 2s electrons is promoted to a 2p orbital. The 2s and one of the 2p orbitals then mix to form two sp hybrid orbitals. One of these sp orbitals overlaps with an orbital from the carbon atom to form the σ bond. The remaining unhybridized p-orbital on beryllium participates in the π bond with a p-orbital from the carbon atom. This hybridization scheme allows for the formation of the double bond and is consistent with the planar geometry of the molecule.

Data Tables

Table 1: Comparative Bond Characteristics

| Bond Type | Typical Bond Order | Relative Bond Length | Relative Bond Strength |

| Single Bond | 1 | Longest | Weakest |

| Double Bond | 2 | Shorter | Stronger |

| Triple Bond | 3 | Shortest | Strongest |

Table 2: Hybridization and Molecular Geometry

| Number of Electron Domains | Hybridization | Predicted Geometry | Example |

| 2 | sp | Linear | BeH₂ |

| 3 | sp² | Trigonal Planar | BF₃ |

| 4 | sp³ | Tetrahedral | CH₄ |

Theoretical Reactivity and Reaction Mechanisms of Methylideneberyllium

Computational Exploration of Reaction Pathways

Ab initio molecular orbital theory has been employed to explore the potential energy surface of CH2Be and its isomers. researchgate.net These computational studies have been crucial in predicting the likely reaction pathways for this highly reactive molecule. One of the primary reaction pathways investigated is the isomerization of methylideneberyllium to its isomer, hydroberylliomethylidyne (HBeCH). Theoretical calculations have shown that HBeCH lies higher in energy than CH2Be. researchgate.net

The exploration of reaction pathways also extends to the interaction of this compound with other small molecules. For instance, the reaction of the excited beryllium atom (Be(3P)) with methane (B114726) (CH4) has been theoretically investigated, revealing potential pathways to organoberyllium compounds, including HBeCH2. researchgate.net These studies indicate that the excited beryllium atom can readily insert into a C-H bond of methane without an energy barrier. researchgate.net

Identification and Characterization of Transition States

A key aspect of understanding the reactivity of this compound is the identification and characterization of transition states for its reactions. For the isomerization of the triplet state of this compound (³B₁ BeCH₂) to the triplet state of its linear isomer (³Σ⁻ HBeCH), a transition state with Cₛ symmetry (³A") has been identified. researchgate.net Theoretical studies have consistently found a substantial energy barrier for this conversion, suggesting that both triplet isomers could potentially exist independently. researchgate.net The energy of this transition structure has been calculated to be significantly higher than that of the triplet H₂CBe, reinforcing the idea that both species might be individually observable under specific conditions. researchgate.net

The characterization of these transition states is typically achieved through vibrational frequency analysis, where a single imaginary frequency corresponds to the motion along the reaction coordinate, confirming the structure as a true transition state.

Theoretical Thermochemical Data Derivations for Reactions Involving this compound

Computational methods have been used to derive theoretical thermochemical data for reactions involving this compound. These data are essential for understanding the stability and reactivity of the molecule. High-level ab initio methods, such as coupled-cluster theory and multireference configuration interaction, have been utilized to obtain accurate relative energies of the different states and isomers of CH2Be. researchgate.net

For example, the triplet state of this compound (³B₁) with C₂ᵥ symmetry is predicted to be the global minimum on the ground triplet potential energy surface. researchgate.net The linear isomer, HBeCH, in its triplet state (³Σ⁻), is calculated to be higher in energy. researchgate.net The singlet state of CH2Be (¹A₁) is also found to be at a higher energy level than the triplet ground state. researchgate.net Both the singlet and triplet states of this compound are significantly bound relative to the ground states of their constituent fragments, methylene (B1212753) (CH₂) and a beryllium atom. researchgate.net

Table 1: Calculated Relative Energies of CH₂Be Isomers and States

| Species | Electronic State | Symmetry | Relative Energy (kcal/mol) | Reference |

| H₂CBe | ³B₁ | C₂ᵥ | 0.0 | researchgate.net |

| H₂CBe | ¹A₁ | C₂ᵥ | +15.9 | researchgate.net |

| HBeCH | ³Σ⁻ | C₂ᵥ | +4.9 | researchgate.net |

| HBeCH | ¹Δ | Linear | +35.4 (relative to ³Σ⁻ HBeCH) | researchgate.net |

| Transition State (H₂CBe ⇌ HBeCH) | ³A" | Cₛ | +50.2 (relative to ³B₁ H₂CBe) | researchgate.net |

Note: The energies are based on high-level ab initio calculations. The exact values can vary depending on the level of theory and basis set used.

Mechanisms of Formation and Decomposition of this compound

Theoretical studies have provided insights into the potential mechanisms of formation and decomposition of this compound. As it is experimentally unknown, these computational models are currently the only source of information on these processes. researchgate.net

Formation: One plausible formation pathway involves the reaction of a beryllium atom with methylene. Calculations show that both the singlet and triplet states of CH2Be are significantly bound with respect to the ground state of the methylene and beryllium atom fragments, suggesting that their direct association is a thermodynamically favorable process. researchgate.net Another theoretical pathway involves the reaction of an excited beryllium atom with methane, which can lead to the formation of related organoberyllium compounds. researchgate.net

Decomposition: The primary decomposition pathway for this compound is likely its isomerization to the more stable isomer, HBeCH, although a significant activation barrier exists for the triplet state conversion. researchgate.net Other potential decomposition pathways could involve fragmentation back to a beryllium atom and methylene, or reactions with other species present in its environment. The high reactivity predicted for this compound suggests that it would be a transient species under most conditions.

Ligand Effects on this compound Reactivity

While specific studies on the ligand effects on the reactivity of the parent this compound (CH2Be) are scarce, the broader field of organoberyllium chemistry provides valuable insights. The introduction of ligands, such as N-heterocyclic carbenes (NHCs), has been shown to stabilize low-coordinate beryllium complexes. latrobe.edu.au

In related systems, ligands can significantly influence the geometry, electronic structure, and reactivity of the beryllium center. For instance, in carbene-stabilized organoberyllium complexes, the nature of the carbene ligand can impact the bonding within the molecule and its subsequent reactivity. latrobe.edu.aumdpi.com It is reasonable to extrapolate that the coordination of ligands to this compound would alter its reactivity by:

Steric Hindrance: Bulky ligands could sterically protect the reactive Be=C double bond from incoming reactants.

Electronic Effects: Electron-donating ligands would increase the electron density on the beryllium atom, potentially reducing its electrophilicity and modifying the nature of the Be=C bond. Conversely, electron-withdrawing ligands would have the opposite effect.

Spectroscopic Parameter Predictions for Methylideneberyllium

Computational Vibrational Spectroscopy (e.g., IR, Raman)

The vibrational frequencies of methylideneberyllium in its triplet ground state (³B₁) have been the subject of sophisticated computational analysis. A pivotal study by Schaefer and co-workers utilized state-of-the-art ab initio methods to investigate the properties of CH₂Be. researchgate.netacs.org Specifically, the fundamental vibrational frequencies were computed using second-order vibrational perturbation theory (VPT2) at the coupled-cluster singles and doubles with perturbative triples [CCSD(T)] level of theory, combined with the correlation-consistent polarized core-valence quadruple-zeta (cc-pCVQZ) basis set. researchgate.netacs.org This high level of theory is necessary to accurately describe the molecule's potential energy surface and its resulting vibrational modes.

These calculations predict the positions of absorption bands in the infrared (IR) and Raman spectra. The frequencies correspond to specific molecular motions, such as the stretching of the C-H and Be-C bonds, as well as the bending and wagging modes of the methylene (B1212753) (CH₂) group. While the research confirms these parameters were calculated, the specific numerical values for each vibrational mode were not available in the reviewed literature. researchgate.netacs.orgacs.org A representative structure for presenting such data is provided below.

| Vibrational Mode | Symmetry | Predicted Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |

|---|---|---|---|---|

| Symmetric CH₂ Stretch | a₁ | Data not available in source | Data not available in source | Data not available in source |

| CH₂ Scissoring | a₁ | Data not available in source | Data not available in source | Data not available in source |

| Be-C Stretch | a₁ | Data not available in source | Data not available in source | Data not available in source |

| Antisymmetric CH₂ Stretch | b₂ | Data not available in source | Data not available in source | Data not available in source |

| CH₂ Rocking | b₂ | Data not available in source | Data not available in source | Data not available in source |

| CH₂ Wagging | b₁ | Data not available in source | Data not available in source | Data not available in source |

Theoretical Electronic Spectroscopy (e.g., UV-Vis)

Theoretical calculations have been instrumental in characterizing the electronic states of this compound. The ground state of the molecule is determined to be a triplet, specifically the ³B₁ state. researchgate.netacs.org The lowest-lying singlet states, which would be accessible via electronic excitation from the ground state, have also been investigated.

High-level ab initio calculations, including multireference configuration interaction with single and double excitations (MRCISD), have been used to predict the energy differences between the ground state and the first few excited singlet states. researchgate.net The lowest excited state is an open-shell singlet (¹B₁), which is predicted to lie only 4.9 kcal/mol above the ³B₁ ground state. researchgate.netacs.org A second, higher-energy singlet state (¹A₁) is predicted to be 16.8 kcal/mol above the ground state. researchgate.netacs.org

These energy gaps correspond to transitions in the UV-visible or near-infrared regions of the electromagnetic spectrum. While these transitions from a triplet ground state to a singlet excited state are spin-forbidden, they can gain intensity through various mechanisms. Information regarding the predicted oscillator strengths for these transitions, which would quantify their intensity, was not available in the reviewed literature.

| Transition | Excitation Energy (kcal/mol) | Excitation Energy (eV) | Predicted Wavelength (λ) (nm) | Computational Method |

|---|---|---|---|---|

| ³B₁ → ¹B₁ | 4.9 | 0.21 | 5803 | MRCISD/cc-pCVQZ |

| ³B₁ → ¹A₁ | 16.8 | 0.73 | 1702 | MRCISD/cc-pCVQZ |

Nuclear Magnetic Resonance (NMR) Chemical Shift Computations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation based on the magnetic properties of atomic nuclei. Theoretical predictions of NMR chemical shifts for the relevant nuclei in this compound (¹H, ¹³C, and ⁹Be) would be invaluable for its eventual identification. Methods such as density functional theory (DFT) using the gauge-including atomic orbital (GIAO) approach are standard for predicting NMR parameters. nih.gov

However, a comprehensive search of the scientific literature did not yield any published studies reporting the computationally predicted ¹H, ¹³C, or ⁹Be NMR chemical shifts for this compound (CH₂Be). The absence of such data highlights a gap in the theoretical characterization of this fundamental organometallic species.

Comparative Studies and Analogues of Methylideneberyllium

Theoretical Comparisons with Other Organoberyllium Species

Methylideneberyllium (CH₂Be) represents a fundamentally simple yet theoretically significant molecule within organoberyllium chemistry. Computational studies are crucial for understanding its properties and comparing them with other organoberyllium compounds, as the high toxicity and cost of beryllium limit extensive experimental work. wikipedia.orgresearchgate.net Theoretical evaluations of organoberyllium complexes, including those with TpBe(R) (where R can be Ph, nBu, Me, Cp, Cp*) and [TpBe(carbene)]⁺, have been conducted using methods like Density Functional Theory (DFT). rsc.org These studies reveal that the Be-C bonds in these more complex systems are dative covalent in nature. rsc.org

A key aspect of comparison is the nature of the beryllium-carbon bond. In many organoberyllium compounds, the Be-C bond is considered largely covalent, though with some ionic character due to the electronegativity difference between beryllium and carbon. wikipedia.org Quantum chemical analyses show that the calculated Be-C bond distances in various organoberyllium complexes align well with the sum of their covalent radii. rsc.org For instance, in dimeric methyl-1-propynyl-beryllium-trimethylamine, the Be-C distances within the four-membered ring are 1.85 Å and 1.89 Å. researchgate.net In contrast, theoretical studies on complexes with zero-valent beryllium stabilized by cyclic (alkyl)(amino)carbene ligands indicate very short Be-C bond lengths, suggesting strong multiple bond character. researchgate.net

Computational studies have also explored the potential for carbometallation reactions, indicating that the barriers for reactions between BeR₂ and alkynes are significantly lower than for corresponding reactions with MgR₂. researchgate.net This highlights a key difference in reactivity between organoberyllium and other organometallic compounds. Furthermore, theoretical investigations into low oxidation state beryllium compounds (Be in +1 or 0 oxidation state) provide a basis for comparing the bonding in these novel species with more traditional organoberyllium structures. researchgate.net

The following table summarizes key theoretical data for a selection of organoberyllium compounds, providing a basis for comparison with the yet-to-be-fully-characterized this compound.

| Compound | Be-C Bond Type | Theoretical Method | Key Findings |

| TpBe(R) | Dative Covalent | DFT | Be-C bonds show no significant difference between solid state and solution. rsc.org |

| [TpBe(carbene)]⁺ | Dative Covalent | DFT | Beryllium maintains a +2 oxidation state. rsc.org |

| [CH₃BeC≡CCH₃)N(CH₃)₃]₂ | Covalent (bridging) | Least-squares refinement | Planar four-membered ring with Be and bridging carbon atoms. researchgate.net |

| Carbene-stabilized Be(0) | Strong Multiple Bonding | DFT | Linear coordination geometry at beryllium. researchgate.net |

Methylidene Compounds of Other Group 2 Elements

The study of methylidene compounds extends to other Group 2 elements, providing valuable comparative insights into the influence of the metal on bonding and stability. As one moves down the group from beryllium to barium, the electronegativity of the metal decreases, leading to an increase in the ionic character of the metal-carbon bond. wikipedia.org While organoberyllium and organomagnesium compounds are often considered covalent, the heavier analogues (organocalcium, organostrontium, and organobarium) exhibit predominantly ionic bonding. wikipedia.org

Theoretical studies on the methylidene compounds of magnesium (CH₂Mg), calcium (CH₂Ca), strontium (CH₂Sr), and barium (CH₂Ba) are less common than for beryllium. However, related computational work on organometallic complexes of these elements provides a basis for understanding their potential properties. For instance, theoretical calculations on calcium complexes have been used to support the formation, structure, and stability of these species. researchgate.netnih.gov Similarly, theoretical studies have been applied to understand the coordination and bonding in strontium and barium complexes. acs.orgnih.gov

The reactivity of these compounds is also expected to differ significantly. For example, computational studies suggest that carbometallation reactions with organoberyllium compounds have lower activation barriers than with organomagnesium compounds. researchgate.net This trend likely continues down the group, with the increasing ionic character influencing the reaction pathways.

The following table provides a comparative overview of selected properties for Group 2 methylidene compounds, based on general trends in their respective organometallic chemistries.

| Property | This compound (CH₂Be) | Methylidenemagnesium (CH₂Mg) | Methylidenecalcium (CH₂Ca) | Methylidenestrontium (CH₂Sr) | Methylidenebarium (CH₂Ba) |

| Predominant M-C Bond Character | Covalent wikipedia.org | Covalent with ionic character wikipedia.org | Largely Ionic wikipedia.org | Ionic wikipedia.org | Highly Ionic wikipedia.org |

| Reactivity (predicted) | High, specific pathways researchgate.net | High | Very High | Extremely High | Extremely High |

| Coordination Geometry (predicted) | Linear | Likely bent | Likely bent | Likely bent | Likely bent |

| Theoretical Interest | High, as a benchmark system researchgate.net | Studied in context of Grignard reagents acs.org | Limited theoretical studies nih.govredalyc.org | Limited theoretical studies acs.orgtandfonline.com | Limited theoretical studies researchgate.netwright.edu |

Isoelectronic and Isovalent Analogues

The concept of isoelectronicity, where different molecules have the same number of valence electrons and structure, provides a powerful tool for predicting the properties and reactivity of novel compounds. wikipedia.org Isoelectronic species often exhibit similar molecular orbital diagrams and bonding characteristics. wikipedia.orgchemrxiv.org

An isoelectronic analogue of this compound (CH₂Be) can be constructed by replacing the constituent atoms with atoms from adjacent groups that result in the same valence electron count. For example, replacing Be with B⁺ and one H with another H would lead to the well-known borinium cation (BH₂⁺), which is isoelectronic with the hypothetical CH₂Be²⁺. A more direct neutral analogue is methylidyneborane (HCB).

Isovalent analogues, where atoms are replaced by others from the same group, have already been discussed in the context of other Group 2 methylidene compounds (Section 6.2). These comparisons are fundamental to understanding periodic trends.

A particularly insightful set of isoelectronic analogues are those related to larger, aromatic systems. For instance, the aromatic character of benzene (B151609) (C₆H₆) has been compared with its isoelectronic counterparts, carborazine (B₂C₂N₂H₆) and borazine (B1220974) (B₃N₃H₆). chemrxiv.org Such studies reveal that while isoelectronic, the degree of electron delocalization and aromaticity can vary significantly due to differences in the electronegativity of the constituent atoms. chemrxiv.org

The following table presents some isoelectronic and isovalent analogues of this compound, highlighting their relationships.

| Compound | Relationship to CH₂Be | Total Valence Electrons | Key Characteristics |

| CH₂Mg | Isovalent Analogue | 6 | More ionic M-C bond than CH₂Be. wikipedia.org |

| CH₂Ca | Isovalent Analogue | 6 | Predominantly ionic M-C bond. wikipedia.org |

| HBNH | Isoelectronic Analogue | 6 | An inorganic analogue with similar bonding patterns. |

| H₂C=O | Isoelectronic Analogue (Formaldehyde) | 12 (different structure) | A well-studied organic molecule with a C=O double bond. |

| H₂C=NH | Isoelectronic Analogue (Methanimine) | 12 (different structure) | Features a C=N double bond. |

Future Directions in Computational Methylideneberyllium Research

Advancements in Theoretical Modeling for Beryllium Chemistry

The accurate theoretical description of beryllium-containing molecules, including the simple metal carbene methylideneberyllium, presents a significant challenge due to the complexities of their electronic structures. researchgate.netlatrobe.edu.au However, the continuous development of high-level ab initio methods is paving the way for more precise predictions of their properties. nih.gov

State-of-the-art theoretical approaches are essential for providing reliable data that can guide future experimental efforts to identify and characterize molecules like BeCH₂. acs.org High-level methods such as coupled-cluster theory, including variations up to full quadruple excitations (CCSDTQ), and multireference configuration interaction with single and double excitations (MRCISD), have been employed to investigate the ground and low-lying excited states of BeCH₂ and its isomer, HBeCH. nih.gov One powerful technique is the focal point analysis, which combines large correlation-consistent basis sets and extrapolates them to the complete basis set (CBS) limit to obtain highly accurate relative energies. nih.gov

For instance, detailed computational studies have established that the triplet ³B₁ state of BeCH₂ is the global minimum on its potential energy surface. nih.govacs.org These studies provide critical data on the molecule's structure, stability, and vibrational frequencies.

Table 1: Predicted Energies of BeCH₂ and its Isomer HBeCH This interactive table showcases the relative and bond dissociation energies for this compound and its isomer, calculated using high-level theoretical methods.

| Species | State | Method | Relative Energy (kcal/mol) | Bond Dissociation Energy (BDE) (kcal/mol) | Citation |

| BeCH₂ | ³B₁ | CCSDTQ/CBS | 0.0 (Global Minimum) | 62.1 | nih.govacs.org |

| HBeCH | ³Σ⁻ | CCSDTQ/CBS | 4.9 | 126.6 | nih.govacs.org |

| BeCH₂ | ¹B₁ | MRCISD/cc-pCVQZ | 4.9 | - | nih.govacs.org |

| BeCH₂ | ¹A₁ | MRCISD/cc-pCVQZ | 16.8 | - | nih.govacs.org |

Furthermore, second-order vibrational perturbation theory (VPT2) has been used to compute the fundamental vibrational frequencies, which are crucial for spectroscopic identification. nih.govacs.org

Table 2: Calculated Fundamental Vibrational Frequencies for BeCH₂ (³B₁ state) This table presents the predicted vibrational frequencies and their corresponding infrared intensities, which are vital for experimental detection.

| Mode | Symmetry | Description | Harmonic Frequency (cm⁻¹) | Fundamental Frequency (cm⁻¹) | IR Intensity (km/mol) | Citation |

| ν₁ | a₁ | sym. CH₂ stretch | 3098 | 2984 | 11 | acs.org |

| ν₂ | a₁ | CH₂ scissor | 1007 | 993 | 3 | acs.org |

| ν₃ | b₁ | Be-C stretch | 1113 | 1083 | 240 | acs.org |

| ν₄ | b₁ | CH₂ wag | 511 | 499 | 103 | acs.org |

| ν₅ | b₂ | asym. CH₂ stretch | 3192 | 3080 | 2 | acs.org |

| ν₆ | b₂ | CH₂ rock | 707 | 694 | 1 | acs.org |

Beyond single molecules, advancements in methods like Car-Parrinello molecular dynamics (CPMD) simulations are enabling the study of beryllium complexes in aqueous solutions, providing insights into ligand-substitution reactions and speciation. acs.org The development of multiphase equations of state for beryllium, informed by Density Functional Theory (DFT), is also crucial for understanding its behavior under extreme conditions. acs.org These sophisticated models represent the frontier of theoretical chemistry, offering unprecedented accuracy in simulating molecular behavior and reactivity. wikipedia.orgstanford.edu

Integration of Machine Learning in Quantum Chemical Predictions for Organoberyllium Compounds

The high computational cost of accurate quantum-chemical calculations limits their application, especially for larger and more complex systems. globus.org Machine learning (ML) is emerging as a powerful tool to overcome this limitation by creating models that can predict molecular properties with high accuracy at a fraction of the computational expense. globus.orgresearchgate.net This approach is particularly promising for organoberyllium chemistry, where the toxicity of compounds makes computational investigation a safer and more efficient alternative. latrobe.edu.au

The strategy, often termed quantum-chemically informed machine learning, involves training ML models on datasets of molecular properties derived from high-fidelity quantum calculations. globus.org These trained models can then rapidly predict properties for new molecules, including those larger than the ones in the training set. globus.org Various ML models have been developed for this purpose, including Artificial Neural Networks (ANNs) and Extra Trees (ET), which can predict chemical properties based on quantum chemical and structural descriptors. rsc.org

Key research findings in this area include:

Energy Prediction: ML models can predict the atomization energies of organic molecules with an accuracy of within 0.4 kcal/mol of the computationally expensive G4MP2 method. globus.org

Chemical Potential Prediction: The Extreme Minimum Learning Machine (EMLM) model has been trained to predict the chemical potentials of individual conformers of organic compounds with a root-mean-square error (RMSE) of 0.5 kcal/mol. nih.gov

Reactivity Prediction: ML has been successfully employed to predict Hammett constants, which are crucial for understanding chemical reactivity, achieving a high degree of accuracy (test R² of 0.935). rsc.org

While specific applications to organoberyllium compounds are still an emerging area, the established success of ML in predicting properties for a wide range of organic molecules demonstrates its immense potential. nih.govarxiv.org By training models on data from DFT or coupled-cluster calculations of organoberyllium compounds, researchers can accelerate the discovery and characterization of new molecules and materials in this class. This is especially relevant given the need to explore the unique chemistry of beryllium, which often diverges from its heavier alkaline earth counterparts. researchgate.net

Potential for Quantum Computing Applications in Beryllium Systems

Quantum computing holds the promise of revolutionizing computational chemistry by simulating quantum systems with an accuracy that is intractable for classical computers. thequantuminsider.comacs.org Beryllium has played a notable role in the early stages of this field, both as a component in quantum hardware and as a subject of quantum simulation. thequantuminsider.comoptica.org

A significant milestone was the use of IBM's quantum computers to calculate the ground-state energy of beryllium hydride (BeH₂). thequantuminsider.comacs.org This was one of the first calculations for molecules more complex than simple diatomic species, achieved by using a 7-qubit processor and optimizing algorithms to reduce the resources needed. acs.org This work demonstrates the fundamental capability of quantum computers to model the quantum chemistry of molecules directly, which is a limitation of classical computers. acs.org The potential applications include discovering novel catalysts and designing new materials. thequantuminsider.comacs.org

In a parallel development, beryllium ions (⁹Be⁺) are a leading platform for building quantum computers. optica.orgnist.gov The unique properties of trapped beryllium ions, such as their low mass and long coherence times, make them excellent qubits—the basic units of quantum information. optica.orgresearchgate.net Physicists at the National Institute of Standards and Technology (NIST) have demonstrated key quantum logic operations using entangled magnesium and beryllium ions, highlighting the potential of hybrid designs for future quantum computers and networks. nist.gov While this research focuses on using beryllium to build quantum computers, the advancements in quantum hardware will, in turn, enable more complex and accurate simulations of beryllium-containing molecules like this compound.

The future of computational research on this compound and other beryllium systems will likely involve a synergistic approach, combining high-level theoretical models, predictive machine learning algorithms, and the burgeoning power of quantum computers to explore chemical phenomena with unprecedented detail and accuracy.

Q & A

Basic Research Questions

Q. What experimental protocols are essential for synthesizing methylideneberyllium, and how can purity be validated?

- Methodological Answer : Synthesis should occur under inert conditions (e.g., argon glovebox) using beryllium precursors and methylating agents. Purification via sublimation or solvent recrystallization is critical. Validate purity using X-ray diffraction (XRD) for crystallinity and nuclear magnetic resonance (NMR) for structural integrity. Mass spectrometry (MS) can confirm molecular weight .

- Data Validation : Compare spectroscopic data (e.g., IR, Raman) with computational simulations (DFT) to ensure consistency. Reproducibility requires strict adherence to stoichiometric ratios and reaction temperatures .

Q. What characterization techniques are most effective for analyzing this compound’s molecular structure?

- Methodological Answer : Use a combination of:

- X-ray crystallography for bond-length and angle determination.

- Vibrational spectroscopy (IR/Raman) to identify Be–C stretching modes.

- Elemental analysis to verify stoichiometry.

Cross-reference results with theoretical calculations (e.g., DFT) to resolve ambiguities .

Q. How can researchers ensure safe handling of this compound given beryllium’s toxicity?

- Methodological Answer : Implement OSHA/NIOSH guidelines:

- Use HEPA-filtered fume hoods and personal protective equipment (PPE).

- Monitor airborne particulates via real-time sensors.

- Dispose of waste using sealed containers labeled for hazardous beryllium compounds .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental data on this compound’s stability be resolved?

- Methodological Answer :

Cross-validation : Replicate experiments using alternative methods (e.g., thermogravimetric analysis vs. calorimetry).

Error Analysis : Quantify uncertainties in computational parameters (e.g., basis sets, solvation models).

Multi-technique approach : Combine NMR, XRD, and spectroscopic data to assess degradation pathways .

Q. What strategies address discrepancies in reported bond dissociation energies of this compound?

- Methodological Answer :

- Systematic Review : Compile literature data, noting experimental conditions (e.g., temperature, pressure).

- High-level ab initio calculations (e.g., CCSD(T)) to refine theoretical benchmarks.

- Collaborative Validation : Share samples with independent labs for comparative analysis .

Q. How can the electronic structure of this compound be probed to clarify its reactivity in organometallic reactions?

- Methodological Answer :

- Photoelectron spectroscopy to measure ionization potentials and electron affinity.

- Magnetic circular dichroism (MCD) to study frontier molecular orbitals.

- Reactivity assays with controlled electrophiles/nucleophiles to map active sites .

Q. What experimental designs optimize the study of this compound’s stability under varying environmental conditions?

- Methodological Answer :

- Accelerated aging studies : Expose samples to humidity, oxygen, or UV light while monitoring degradation via in situ Raman spectroscopy.

- Microscopy : Use SEM/TEM to track morphological changes.

- Density Functional Theory (DFT) : Model degradation pathways to guide experimental parameters .

Guidance for Data Reporting and Reproducibility

- Data Tables : Include raw and processed data (e.g., crystallographic parameters, spectroscopic peaks) in supplementary materials. Use error margins to indicate precision .

- Ethical Replication : Publish detailed synthesis protocols and instrument calibration steps. Reference prior studies explicitly to avoid redundancy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.